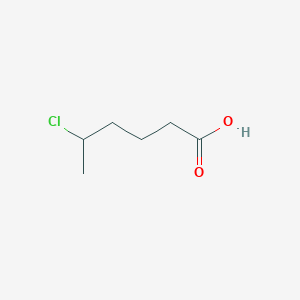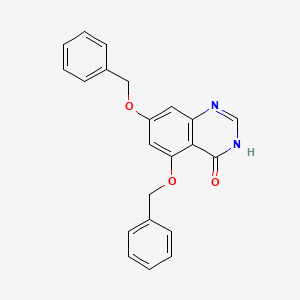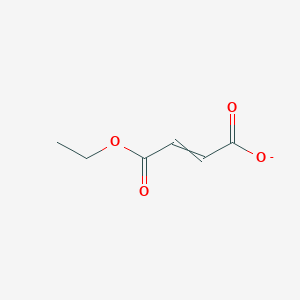
ETHYL 3-BROMO-2-(HYDROXYIMINO)PROPANOATE
Vue d'ensemble
Description
ETHYL 3-BROMO-2-(HYDROXYIMINO)PROPANOATE is an organic compound that has garnered interest in the field of synthetic chemistry. It is primarily used as a reagent in the preparation of ethyl esters of α-amino acids. The compound’s structure includes a bromine atom, a hydroxyimino group, and an ethyl ester, making it a versatile intermediate in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
ETHYL 3-BROMO-2-(HYDROXYIMINO)PROPANOATE can be synthesized through the reaction of ethyl 3-bromo-2-oxopropanoate with hydroxylamine. The reaction typically occurs in the presence of a base such as sodium carbonate, which facilitates the formation of the hydroxyimino group .
Industrial Production Methods
While specific industrial production methods for ethyl 3-bromo-2-hydroxyiminopropanoate are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 3-BROMO-2-(HYDROXYIMINO)PROPANOATE undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
Reduction: The hydroxyimino group can be reduced to an amino group, resulting in the formation of α-amino esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium carbonate are commonly used to facilitate the substitution reactions.
Major Products
Nucleophilic Substitution: The major products are various substituted esters depending on the nucleophile used.
Reduction: The primary product is the corresponding α-amino ester.
Applications De Recherche Scientifique
ETHYL 3-BROMO-2-(HYDROXYIMINO)PROPANOATE is utilized in several scientific research applications:
Mécanisme D'action
The mechanism of action of ethyl 3-bromo-2-hydroxyiminopropanoate involves its reactivity with nucleophiles and reducing agents. The bromine atom and the hydroxyimino group are the primary reactive sites. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, while in reduction reactions, the hydroxyimino group is converted to an amino group .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-bromo-2-oxopropanoate: This compound is a precursor in the synthesis of ethyl 3-bromo-2-hydroxyiminopropanoate.
Ethyl 3-chloro-2-hydroxyiminopropanoate: Similar in structure but with a chlorine atom instead of bromine.
Ethyl 3-bromo-2-amino-propanoate: The reduced form of ethyl 3-bromo-2-hydroxyiminopropanoate.
Uniqueness
ETHYL 3-BROMO-2-(HYDROXYIMINO)PROPANOATE is unique due to its combination of a bromine atom and a hydroxyimino group, which provides distinct reactivity patterns. This makes it a valuable intermediate in the synthesis of various α-amino acids and their derivatives .
Propriétés
Formule moléculaire |
C5H8BrNO3 |
|---|---|
Poids moléculaire |
210.03 g/mol |
Nom IUPAC |
ethyl 3-bromo-2-hydroxyiminopropanoate |
InChI |
InChI=1S/C5H8BrNO3/c1-2-10-5(8)4(3-6)7-9/h9H,2-3H2,1H3 |
Clé InChI |
ZKBUGUZPMZDNRT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=NO)CBr |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[(3-chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl)oxy]-acetic acid](/img/structure/B8773913.png)

